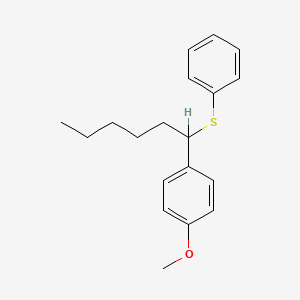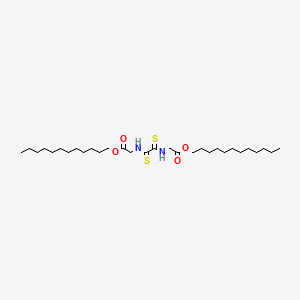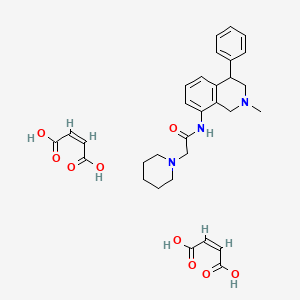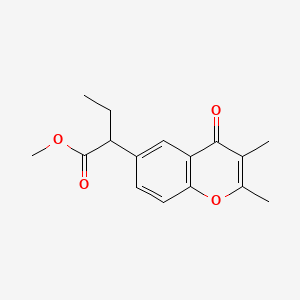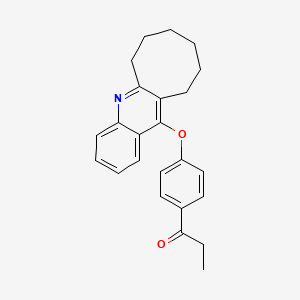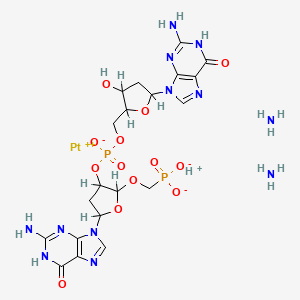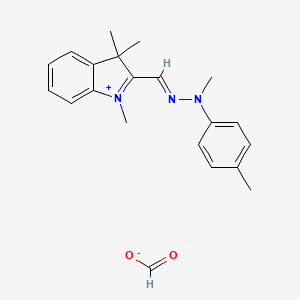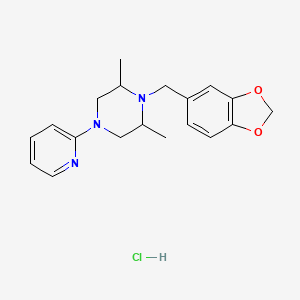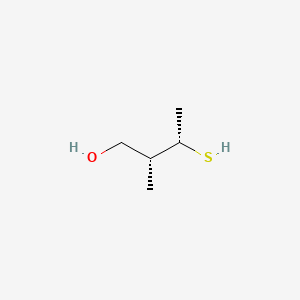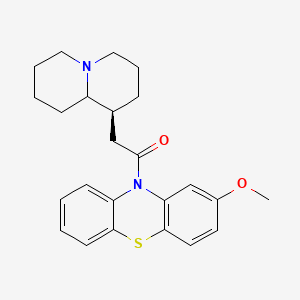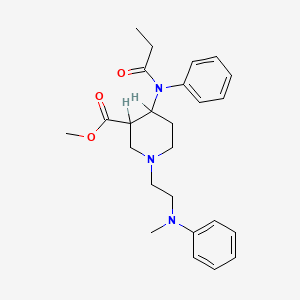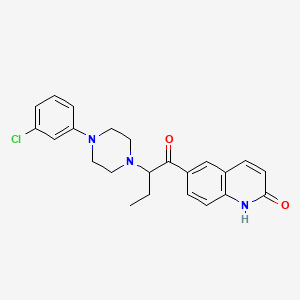
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of carbostyril derivatives. This compound is characterized by the presence of a carbostyril core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a piperazine ring substituted with a 3-chlorophenyl group, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Alkylation: The piperazine derivative is then alkylated using 1-bromo-2-butanone to introduce the butyl group.
Cyclization: The resulting intermediate undergoes cyclization with 2-aminobenzamide under acidic conditions to form the carbostyril core.
Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1-Oxo-2-(4-phenyl-1-piperazinyl)butyl)carbostyril: Similar structure but lacks the 3-chlorophenyl group.
6-(1-Oxo-2-(4-(2-chlorophenyl)-1-piperazinyl)butyl)carbostyril: Similar structure with a different position of the chlorine atom.
Uniqueness
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to the presence of the 3-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
80834-51-1 |
|---|---|
Formule moléculaire |
C23H24ClN3O2 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]butanoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21H,2,10-13H2,1H3,(H,25,28) |
Clé InChI |
LVCUAMMHDAVDEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)NC(=O)C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


